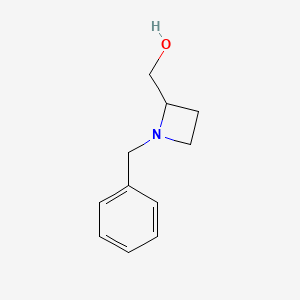

(1-Benzylazetidin-2-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(1-benzylazetidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-11-6-7-12(11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRDXAKZYYOKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953313 | |

| Record name | (1-Benzylazetidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31247-34-4 | |

| Record name | (1-Benzylazetidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Benzylazetidin-2-yl)methanol structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known structural and property information for the heterocyclic compound (1-Benzylazetidin-2-yl)methanol. It should be noted that detailed experimental data and biological applications for this specific molecule are not extensively available in the public domain. Therefore, this document serves as a foundational reference, compiling available data and providing context based on related chemical structures.

Chemical Structure and Identifiers

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The structure consists of an azetidine ring with a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the 2-position.

Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 31247-34-4[1] |

| Molecular Formula | C₁₁H₁₅NO[1] |

| Molecular Weight | 177.24 g/mol [1] |

| SMILES | OCc1cc[nH]1Cc2ccccc2 |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are limited. The available information is summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 275.213 °C at 760 mmHg | Not available in cited sources |

| Storage Temperature | 2-8 °C[1] | Vendor Information |

| Purity Specification | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Synthesis

Conceptual Synthesis Workflow:

The following diagram illustrates a general, conceptual workflow for the synthesis of N-alkylated azetidines, which could be adapted for the synthesis of the target compound.

Caption: General workflow for N-alkylation of azetidines.

Note: This is a generalized representation and not a specific protocol for this compound. The actual experimental conditions, including the choice of benzylating agent (e.g., benzyl bromide or benzyl chloride), base (e.g., triethylamine, potassium carbonate), solvent, and reaction temperature, would require optimization.

Biological Activity and Applications

There is no specific information in the reviewed literature regarding the biological activity, pharmacological properties, or applications in drug discovery for this compound.

The azetidine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its rigid, four-membered ring can impart favorable physicochemical properties and act as a constrained linker or pharmacophore. Derivatives of azetidine have been explored for a wide range of therapeutic targets. However, any potential biological activity of this compound would need to be determined through experimental screening and investigation.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound were found in the public domain. For research purposes, it would be necessary to acquire this data upon synthesis and purification of the compound.

Conclusion

This compound is a chemical entity for which basic structural information and a CAS number are available. However, a comprehensive technical profile, including detailed experimental protocols, extensive physicochemical properties, and biological activity data, is not currently present in the public scientific literature. Researchers interested in this compound would likely need to undertake its synthesis and characterization de novo. The information provided herein serves as a starting point for such an endeavor.

References

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a saturated four-membered nitrogen-containing heterocycle, has risen from a synthetic curiosity to a privileged structure in contemporary drug discovery. Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that offers medicinal chemists a powerful tool to enhance the pharmacological properties of therapeutic agents. This technical guide provides a comprehensive overview of the role of azetidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities, and applications in drug design, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and experimental processes.

Physicochemical Properties and Advantages in Drug Design

The compact and rigid nature of the azetidine ring imparts several desirable characteristics to a drug candidate. The constrained four-membered ring allows for precise control over the spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the presence of the nitrogen atom provides a handle for modifying physicochemical properties such as solubility and basicity, and for establishing key interactions with the target protein.

Incorporating an azetidine moiety can also enhance metabolic stability.[2] The strained ring is less susceptible to enzymatic degradation compared to more flexible acyclic or larger ring systems. Notably, replacement of larger heterocyclic linkers like piperidine with an azetidine ring has been shown to shift metabolic pathways away from N-dealkylation, a common route of drug metabolism, leading to a more predictable pharmacokinetic profile.[2]

Azetidines also serve as valuable bioisosteres for other cyclic systems. They can mimic the structural features of piperidines, pyrrolidines, and even aromatic rings, while offering distinct advantages in terms of physicochemical properties and exit vectors for further chemical modification. This bioisosteric replacement strategy allows for the exploration of novel chemical space and the optimization of lead compounds.

Azetidine-Containing Therapeutics: A Quantitative Look at Biological Activity

The versatility of the azetidine scaffold is evident in the growing number of approved drugs and clinical candidates that incorporate this motif. These molecules span a wide range of therapeutic areas, demonstrating the broad applicability of this privileged structure.

| Compound | Target | Therapeutic Area | IC50/EC50/K D | Bioavailability | Reference |

| Cobimetinib | MEK1/MEK2 | Oncology | MEK1 IC50: 4.2 nM | - | [3] |

| Tofacitinib | JAK1/JAK3 | Rheumatoid Arthritis, Ulcerative Colitis | JAK1 IC50: 1 nM, JAK3 IC50: 20 nM | - | [2] |

| Azelnidipine | L-type Calcium Channels | Hypertension | - | - | [4] |

| Ziritaxestat | Autotaxin | Idiopathic Pulmonary Fibrosis | - | 54% | [1] |

| Infigratinib | FGFR1-3 | Oncology | FGFR1 IC50: 0.9 nM, FGFR2 IC50: 1.4 nM, FGFR3 IC50: 1.0 nM | 32-51% | [5] |

| Axitinib | VEGFR1-3 | Oncology | - | 58% | [6] |

| AZD5363 | AKT1/2/3 | Oncology | AKT1 IC50: 3 nM, AKT2 IC50: 7 nM, AKT3 IC50: 7 nM | - | [2] |

| H172 (9f) | STAT3 | Oncology | STAT3 IC50: 0.38 - 0.98 µM | - | [5] |

| H182 | STAT3 | Oncology | STAT3 IC50: 0.38 - 0.98 µM | - | [5] |

| Compound 3B | VEGFR-2 (predicted) | Oncology | EC50 (PC3): 0.25 µM, EC50 (A431): 0.03 µM | - | [7] |

| Compound 1B | VEGFR-2 (predicted) | Oncology | EC50 (A431): 0.77 µM, EC50 (786-O): 0.73 µM | - | [7] |

| Compound 5a | STAT3 | Oncology | IC50: 0.55 µM | - | [8] |

| Compound 5o | STAT3 | Oncology | IC50: 0.38 µM | - | [8] |

| Compound 8i | STAT3 | Oncology | IC50: 0.34 µM | - | [8] |

| Compound 7g | STAT3 | Oncology | K D: 880 nM, EC50: 0.9 - 1.9 µM | - | [8][9] |

| Compound 9k | STAT3 | Oncology | K D: 960 nM, EC50: 0.9 - 1.9 µM | - | [8][9] |

Signaling Pathways Modulated by Azetidine-Containing Drugs

The therapeutic effects of azetidine-containing drugs are achieved through the modulation of key signaling pathways implicated in disease pathogenesis.

JAK/STAT Pathway Inhibition by Tofacitinib

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. It primarily inhibits JAK1 and JAK3, thereby interfering with the signaling of several cytokines that are crucial for the inflammatory response. By blocking the JAK/STAT pathway, tofacitinib reduces the production of inflammatory mediators.

MEK/ERK Pathway Inhibition by Cobimetinib

Cobimetinib is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation. By inhibiting MEK, cobimetinib blocks the downstream signaling cascade, resulting in reduced tumor growth.[3]

STAT3 Pathway Inhibition by Azetidine-Based Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell survival and proliferation. Several novel azetidine-based compounds have been developed as potent and selective STAT3 inhibitors. These inhibitors typically bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation, thereby blocking its transcriptional activity.[5][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of azetidine-based compounds.

Synthesis of Azetidine-Containing Drugs

4.1.1. General Synthetic Route for Cobimetinib

A common synthetic approach to cobimetinib involves the coupling of two key fragments: (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine and 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid.[10][11]

-

Step 1: Preparation of (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine: This intermediate is typically synthesized from (2S)-2-piperidinecarboxylic acid through a multi-step process involving acylation, reduction, and cyclization.[11]

-

Step 2: Amide Coupling: The piperidine-azetidine intermediate is coupled with the benzoic acid derivative.[11]

-

Reagents: (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid, a condensing agent (e.g., HATU, HBTU, or benzotriazol-1-yl-oxytripyrrolidinylphosphonium hexafluorophosphate), and a non-nucleophilic base (e.g., diisopropylethylamine).[10][11]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[10]

-

Procedure: To a solution of the benzoic acid derivative in the chosen solvent, the condensing agent and the base are added. The piperidine-azetidine intermediate is then added, and the reaction mixture is stirred at a slightly elevated temperature (e.g., 45-50 °C) for several hours until the reaction is complete, as monitored by TLC.[11]

-

-

Step 3: Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield the final cobimetinib free base.[10]

-

Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10]

-

Solvent: A chlorinated solvent like dichloromethane (DCM) or an ether like dioxane.[10]

-

Procedure: The Boc-protected intermediate is dissolved in the chosen solvent, and the acid is added. The reaction is stirred at room temperature until the deprotection is complete. The final product is then isolated and purified.

-

4.1.2. General Synthetic Route for Tofacitinib

The synthesis of tofacitinib involves the coupling of a chiral piperidine derivative with a pyrrolo[2,3-d]pyrimidine core.

-

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This key intermediate can be prepared from 7H-pyrrolo[2,3-d]pyrimidin-4-one via chlorination.[12]

-

Reagents: 7H-pyrrolo[2,3-d]pyrimidin-4-one, phosphorus oxychloride (POCl₃), and N,N-diisopropylethylamine (DIPEA).[12]

-

Solvent: Acetonitrile.[12]

-

Procedure: A suspension of the starting material in acetonitrile is treated with POCl₃ and DIPEA and heated to reflux. After completion, the reaction is quenched with ice water, and the pH is adjusted to be alkaline. The product is extracted with an organic solvent, which is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.[12]

-

-

Step 2: Synthesis and Resolution of the Chiral Piperidine Moiety: The (3R,4R)-4-methyl-3-(methylamino)piperidine derivative is a crucial chiral building block. Its synthesis often involves a multi-step sequence followed by chiral resolution.

-

Step 3: Coupling Reaction: The chiral piperidine is coupled with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

-

Step 4: Final Functionalization: The coupled product undergoes further reactions to install the cyanoacetyl group, yielding tofacitinib.

4.1.3. General Synthetic Route for Azelnidipine

The synthesis of azelnidipine typically involves a modified Hantzsch dihydropyridine synthesis.[4]

-

Step 1: Synthesis of the Azetidine Moiety: 3-amino-1-(diphenylmethyl)azetidine is a key precursor.

-

Step 2: Knoevenagel Condensation: 3-Nitrobenzaldehyde is condensed with isopropyl acetoacetate to form 2-(3-nitrobenzylidene)acetic acid isopropyl ester.[4]

-

Step 3: Hantzsch Reaction: The azetidine derivative is condensed with the product from the Knoevenagel condensation and another component, typically an enamine or a β-ketoester, in the presence of a base to construct the 1,4-dihydropyridine ring.[4]

Biological Assays

4.2.1. MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3][13]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials: 96-well plates, cancer cell lines, complete culture medium, azetidine compounds, MTT solution (5 mg/mL in PBS), and DMSO.[13]

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.[13]

-

Compound Treatment: Add serial dilutions of the azetidine compounds to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[13]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[13]

-

4.2.2. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

EMSA is used to determine the ability of a compound to inhibit the binding of a transcription factor to its DNA consensus sequence.[5]

-

Principle: A radiolabeled DNA probe containing the STAT3 binding site is incubated with nuclear extracts containing activated STAT3 in the presence or absence of the inhibitor. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Materials: Nuclear extracts from cells with activated STAT3, radiolabeled double-stranded oligonucleotide probe (e.g., hSIE), azetidine compounds, poly(dI-dC), and electrophoresis reagents.[5]

-

Procedure:

-

Binding Reaction: Incubate nuclear extracts with the azetidine compound for a specified time (e.g., 30 minutes at room temperature).[5]

-

Add the radiolabeled probe and poly(dI-dC) (a non-specific competitor) and incubate further.

-

Electrophoresis: Separate the reaction products on a non-denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands.

-

Quantification: Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex to determine the extent of inhibition.[5]

-

4.2.3. Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

Western blotting is used to detect the levels of specific proteins in a cell lysate, in this case, the activated, phosphorylated form of STAT3.[1][13]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-STAT3 and total STAT3.

-

Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), primary antibodies (anti-p-STAT3 (Tyr705) and anti-total STAT3), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.[1][13]

-

Procedure:

-

Protein Extraction and Quantification: Lyse cells and determine the protein concentration of the lysates.[1]

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[1]

-

Protein Transfer: Transfer the separated proteins to a membrane.[1]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.[1]

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.[1]

-

4.2.4. STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 in living cells.[14][15]

-

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with STAT3 response elements. Activation of STAT3 leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

-

Materials: HEK293 or other suitable cells, STAT3 luciferase reporter plasmid, a control plasmid (e.g., expressing Renilla luciferase for normalization), transfection reagent, cell culture medium, and a luciferase assay kit.[14][15]

-

Procedure:

-

Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid.[15]

-

Treatment: After an incubation period, treat the cells with the azetidine compound and/or a STAT3 activator (e.g., IL-6).[14]

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[15]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Experimental Workflows

The discovery and development of novel azetidine-based inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

Drug Discovery Workflow for a Novel Kinase Inhibitor

This workflow outlines the key stages in the identification and optimization of a novel azetidine-containing kinase inhibitor.

Lead Optimization of Azetidine-Based STAT3 Inhibitors

This workflow details the iterative process of optimizing a lead azetidine-based STAT3 inhibitor to improve its potency, selectivity, and pharmacokinetic properties.[4][16]

Conclusion

The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique structural and physicochemical properties offer a means to address many of the challenges encountered in modern drug discovery, from improving metabolic stability to fine-tuning target engagement. The successful development of several azetidine-containing drugs and the continued exploration of this scaffold in a wide range of therapeutic areas underscore its importance and potential. As synthetic methodologies for the construction and functionalization of azetidines continue to advance, it is certain that this remarkable four-membered heterocycle will play an even more prominent role in the design of the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. ascopubs.org [ascopubs.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2017096996A1 - Preparation method for cobimetinib - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 14. bosterbio.com [bosterbio.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

(1-Benzylazetidin-2-yl)methanol: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzylazetidin-2-yl)methanol is a valuable chiral building block in medicinal chemistry and organic synthesis. Its rigid four-membered azetidine core, coupled with a synthetically versatile hydroxymethyl group, provides a unique scaffold for the construction of complex, stereochemically defined molecules. This technical guide details the synthesis, characterization, and application of (S)-(1-benzylazetidin-2-yl)methanol, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors. Key synthetic routes, detailed experimental protocols, comprehensive characterization data, and an example of its application in the synthesis of a kinase inhibitor intermediate are presented.

Introduction

Chiral azetidine derivatives are increasingly recognized as privileged scaffolds in drug discovery. The strained four-membered ring imparts unique conformational constraints and metabolic stability to molecules, often leading to improved pharmacological properties. This compound, particularly the (S)-enantiomer, serves as a versatile starting material for the synthesis of a variety of bioactive compounds, including enzyme inhibitors and other therapeutic agents. The benzyl protecting group on the nitrogen atom allows for a wide range of chemical transformations at the hydroxymethyl position, and can be readily removed under standard hydrogenolysis conditions to provide the free secondary amine for further functionalization.

This guide provides an in-depth overview of the synthesis of (S)-(1-benzylazetidin-2-yl)methanol from the chiral pool starting material, (S)-azetidine-2-carboxylic acid, and its subsequent application.

Synthesis of (S)-(1-Benzylazetidin-2-yl)methanol

The most common and efficient route to enantiomerically pure (S)-(1-benzylazetidin-2-yl)methanol involves a two-step sequence starting from commercially available (S)-azetidine-2-carboxylic acid. The synthesis involves N-benzylation followed by reduction of the carboxylic acid.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for (S)-(1-Benzylazetidin-2-yl)methanol.

Experimental Protocols

Step 1: Synthesis of (S)-1-Benzylazetidine-2-carboxylic acid

-

Methodology: To a stirred solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in methanol, potassium carbonate (2.5 eq) is added, followed by the dropwise addition of benzyl bromide (1.2 eq). The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in water and washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with 1M HCl and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford (S)-1-benzylazetidine-2-carboxylic acid.

Step 2: Synthesis of (S)-(1-Benzylazetidin-2-yl)methanol

-

Methodology: A solution of (S)-1-benzylazetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water. The resulting slurry is stirred for 30 minutes, and the precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-(1-benzylazetidin-2-yl)methanol as a crude product, which can be purified by column chromatography on silica gel.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) |

| 1 | (S)-1-Benzylazetidine-2-carboxylic acid | (S)-Azetidine-2-carboxylic acid | BnBr, K₂CO₃ | MeOH | RT | 12-16 h | 85-95 |

| 2 | (S)-(1-Benzylazetidin-2-yl)methanol | (S)-1-Benzylazetidine-2-carboxylic acid | LiAlH₄ | THF | 0 °C to RT | 4-6 h | 80-90 |

Physicochemical and Spectroscopic Characterization

(S)-(1-Benzylazetidin-2-yl)methanol is typically obtained as a colorless to pale yellow oil.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Colorless to pale yellow oil |

| Storage | Store at 2-8 °C under an inert atmosphere |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.38 – 7.25 (m, 5H, Ar-H), 3.95 (d, J=13.2 Hz, 1H, N-CH₂-Ph), 3.70 – 3.60 (m, 2H, CH₂OH), 3.55 (d, J=13.2 Hz, 1H, N-CH₂-Ph), 3.45 – 3.35 (m, 1H, N-CH), 3.25 – 3.15 (m, 1H, Azetidine-H), 2.30 – 2.18 (m, 1H, Azetidine-H), 2.05 – 1.95 (m, 1H, Azetidine-H), 1.85 (br s, 1H, OH).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.5 (Ar-C), 128.8 (Ar-CH), 128.4 (Ar-CH), 127.2 (Ar-CH), 65.8 (CH₂OH), 63.2 (N-CH), 59.8 (N-CH₂-Ph), 53.5 (Azetidine-CH₂), 21.0 (Azetidine-CH₂).

Note: NMR data is predicted based on closely related structures and may vary slightly.

Application as a Chiral Building Block: Synthesis of a Kinase Inhibitor Intermediate

(S)-(1-Benzylazetidin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active molecules, including kinase inhibitors. The hydroxyl group can be activated, for example, by conversion to a mesylate or tosylate, to allow for nucleophilic substitution.

Synthetic Workflow Example

Caption: Application in the synthesis of a kinase inhibitor intermediate.

Experimental Protocol Example

Step 3: Synthesis of (S)-(1-Benzylazetidin-2-yl)methyl methanesulfonate

-

Methodology: To a solution of (S)-(1-benzylazetidin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours. Upon completion, the reaction is quenched with water and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude mesylate, which is often used in the next step without further purification.

Step 4: Synthesis of the Kinase Inhibitor Intermediate

-

Methodology: A mixture of the crude (S)-(1-benzylazetidin-2-yl)methyl methanesulfonate (1.0 eq), the desired aryl amine nucleophile (1.1 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is heated at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the target kinase inhibitor intermediate.

Safety and Handling

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is corrosive and can cause severe burns. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.

-

Benzyl Bromide: Lachrymatory and corrosive. Handle in a fume hood.

-

Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. The synthetic route from (S)-azetidine-2-carboxylic acid is robust and high-yielding. The provided protocols and characterization data serve as a practical guide for researchers in the fields of organic synthesis and drug discovery to effectively incorporate this important scaffold into their research programs.

The Emergence of Azetidine Scaffolds in Modern Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutic agents. This technical guide provides an in-depth overview of recent discoveries in azetidine-based drug candidates across various therapeutic areas, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Azetidine-Based Anticancer Agents: Targeting STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cellular processes such as proliferation and apoptosis. Its persistent activation is a hallmark of numerous cancers, making it a prime therapeutic target. A novel class of (R)-azetidine-2-carboxamide analogues has shown significant promise as potent and selective STAT3 inhibitors.[1][2]

Mechanism of Action

These azetidine-based compounds directly target the STAT3 protein, disrupting its DNA-binding activity.[3][4] This inhibition prevents the transcription of downstream target genes essential for tumor cell survival and proliferation. The activation of STAT3 is initiated by cytokine or growth factor binding to cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, inducing its dimerization and translocation to the nucleus where it binds to DNA. The azetidine inhibitors interfere with this cascade.

Quantitative Data Summary

| Compound | Target | Assay | IC50 (µM) | EC50 (µM) | Selectivity | Reference |

| 5a | STAT3 | EMSA | 0.55 | - | >18 µM vs STAT1/STAT5 | [2] |

| 5o | STAT3 | EMSA | 0.38 | - | >18 µM vs STAT1/STAT5 | [2] |

| 8i | STAT3 | EMSA | 0.34 | - | >18 µM vs STAT1/STAT5 | [2] |

| 7e | STAT3 | Cell Viability | - | 1.9 | - | [2] |

| 7f | STAT3 | Cell Viability | - | 1.2 | - | [2] |

| 7g | STAT3 | Cell Viability | - | 0.9 | - | [2] |

| 9k | STAT3 | Cell Viability | - | 1.0 | - | [2] |

Experimental Protocols

General Synthesis of (R)-Azetidine-2-carboxamide Analogues:

The synthesis of these inhibitors generally starts from commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. The synthetic scheme typically involves:

-

Esterification: Protection of the carboxylic acid, often as a benzyl ester.

-

Deprotection: Removal of the Boc protecting group from the azetidine nitrogen.

-

Sulfonylation/Acylation: Functionalization of the azetidine nitrogen.

-

Amide Coupling: Coupling of the azetidine core with a substituted amine.

-

Final Deprotection: Removal of the ester protecting group to yield the final carboxylic acid derivative.

STAT3 DNA-Binding Activity/Electrophoretic Mobility Shift Assay (EMSA): [3]

-

Nuclear extracts containing activated STAT3 are pre-incubated with varying concentrations of the azetidine compound for 30 minutes at room temperature.

-

A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is then added to the mixture.

-

The samples are subjected to electrophoretic mobility shift assay (EMSA).

-

The bands corresponding to the STAT3:DNA complexes are visualized by autoradiography and quantified using densitometry software.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Azetidine-Based Antiviral Agents

The unique conformational constraints of the azetidine ring have been exploited in the development of antiviral agents targeting various viruses, including Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV).

Anti-HCMV Azetidine-Containing Dipeptides

Dipeptide analogues incorporating an azetidine-2-carboxylic acid moiety have been identified as inhibitors of HCMV replication.[1]

Structure-Activity Relationship (SAR) Highlights: [1]

-

A benzyloxycarbonyl (Z) group at the N-terminus is crucial for activity.

-

The C-terminal side chain should be aliphatic.

-

The C-terminal carboxamide can be unsubstituted or have small aliphatic substituents.

Quantitative Data Summary

| Compound | Virus | Assay | EC50 (µM) | Reference |

| Dipeptide Analogues | HCMV | Plaque Reduction | 0.8 - >100 | [1] |

Experimental Protocols

General Synthesis of Azetidine-Containing Dipeptides: [1]

These dipeptides can be synthesized using either solution-phase or solid-phase peptide synthesis methodologies.

-

Solution-Phase: Involves the coupling of the N-protected azetidine-2-carboxylic acid with the desired amino acid amide using standard peptide coupling reagents.

-

Solid-Phase: Utilizes a resin support, with sequential coupling of Fmoc-protected amino acids and the N-protected azetidine-2-carboxylic acid, followed by cleavage from the resin.

HCMV Plaque Reduction Assay:

-

Confluent monolayers of human foreskin fibroblasts (HFFs) are infected with HCMV.

-

After a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and 0.5% methylcellulose.

-

The plates are incubated for 7-10 days to allow for plaque formation.

-

The cell monolayers are then fixed and stained (e.g., with crystal violet).

-

The number of plaques is counted, and the EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Azetidine-Based Antibacterial Agents

The azetidine scaffold is a key component of many β-lactam antibiotics. More recently, novel azetidine-containing compounds with different mechanisms of action have been explored.

Azetidine Lincosamides

Novel azetidine lincosamides have been synthesized and evaluated for their antibacterial activity. These compounds are analogues of clindamycin, with the proline ring replaced by an azetidine ring.

Quantitative Data Summary

| Compound Class | Bacteria | Assay | MIC (µg/mL) | Reference |

| Azetidine Lincosamides | S. aureus, S. pneumoniae | Broth Microdilution | 0.06 - >16 |

Experimental Protocols

General Synthesis of Azetidine Lincosamides:

The synthesis involves the coupling of a suitably substituted azetidine-2-carboxylic acid with the lincosamine sugar moiety. The azetidine-2-carboxylic acid precursors are often synthesized via multi-step sequences starting from commercially available materials.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

-

A serial two-fold dilution of the azetidine compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Azetidine-Based CNS-Active Agents

The rigid azetidine scaffold is well-suited for the design of ligands for central nervous system (CNS) targets, where specific conformations are often required for receptor binding.

Tricyclic Azetidine Derivatives as Antidepressants

Tricyclic derivatives of azetidine have been synthesized and screened for their potential antidepressant activity. The most active compounds typically have the tricyclic ring system attached to the azetidine nitrogen at position 1 and a basic group at position 3.

Quantitative Data Summary

| Compound Class | Animal Model | Assay | Activity | Reference |

| Tricyclic Azetidines | Mice | Reserpine Antagonism | Comparable to reference standards |

Experimental Protocols

General Synthesis of Tricyclic Azetidines:

The synthesis of these compounds often involves the reaction of a pre-formed tricyclic amine with a suitably functionalized azetidine precursor, or the construction of the tricyclic system onto an existing azetidine scaffold.

Reserpine Antagonism Test in Mice:

-

Mice are treated with reserpine, which depletes monoamines and induces a state of depression-like behavior (e.g., ptosis, hypothermia).

-

The test compound is administered to the reserpinized mice.

-

The ability of the compound to reverse the effects of reserpine (e.g., antagonism of ptosis and hypothermia) is evaluated. This reversal is indicative of potential antidepressant activity.

Forced Swim Test:

-

Mice are placed individually in a cylinder of water from which they cannot escape.

-

The duration of immobility during a set period (typically the last 4 minutes of a 6-minute test) is recorded.

-

Antidepressant compounds are expected to decrease the duration of immobility.

Tail Suspension Test:

-

Mice are suspended by their tails for a 6-minute period.

-

The duration of immobility is measured.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

The azetidine scaffold continues to be a valuable building block in the discovery of novel therapeutic agents. Its unique structural and physicochemical properties allow for the development of potent and selective modulators of a wide range of biological targets. The examples presented in this guide highlight the versatility of the azetidine ring in the design of anticancer, antiviral, antibacterial, and CNS-active compounds. Further exploration of this privileged scaffold is expected to yield a new generation of innovative medicines.

References

- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Physicochemical Properties of N-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-substituted azetidines, a class of saturated four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry. The unique structural features of the azetidine ring, including its inherent strain and three-dimensional geometry, impart valuable properties to molecules, influencing their pharmacological activity, metabolic stability, and pharmacokinetic profiles.[1] This guide will delve into the key physicochemical parameters of N-substituted azetidines, namely pKa, lipophilicity (LogP), solubility, and melting point, providing both quantitative data and detailed experimental methodologies for their determination.

Core Physicochemical Properties of N-Substituted Azetidines

The nature of the substituent on the azetidine nitrogen atom plays a pivotal role in modulating the overall physicochemical profile of the molecule. Understanding these properties is crucial for the rational design of azetidine-containing drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.[2]

The pKa of an N-substituted azetidine reflects the acidity of its conjugate acid and is a critical determinant of its degree of ionization at physiological pH. This, in turn, influences its solubility, membrane permeability, and potential for drug-target interactions. The parent azetidine is a relatively strong base, with a pKa of its conjugate acid reported to be around 11.29-11.3.[3][4] The substitution on the nitrogen atom significantly impacts this basicity.

Electron-withdrawing groups on the nitrogen, such as acyl or sulfonyl groups, decrease the basicity of the azetidine nitrogen by delocalizing the lone pair of electrons. Conversely, electron-donating groups, like alkyl substituents, generally increase basicity. The steric hindrance around the nitrogen atom can also influence its ability to be protonated.

Table 1: pKa Values of Selected N-Substituted Azetidines

| Compound/Substituent | pKa | Measurement Conditions | Reference |

| Azetidine | 11.29 | Water | [3] |

| Azetidine | 11.3 | Water | [4] |

| N-Phenylazetidine | 4.3 | Not Specified | [5] |

| N-(4-Methoxyphenyl)azetidine | Not Specified | Calculated: 3.3 | [5] |

| N-(4-Cyanophenyl)azetidine | 0.5 | Not Specified | [5] |

| N-(3-Pyridyl)azetidine | Pyridyl N: 6.3, Azetidine N: -1.1 (calc.) | Not Specified | [5] |

| N-(2-Pyridyl)azetidine | Pyridyl N: 3.8, Azetidine N: -3.8 (calc.) | Not Specified | [5] |

| N-(4-Pyridyl)azetidine | Pyridyl N: 6.8, Azetidine N: -3.3 (calc.) | Not Specified | [5] |

Note: The pKa values for N-aryl azetidines can be complex due to the presence of multiple basic centers. The provided data distinguishes between the basicity of the azetidine nitrogen and other basic sites where available.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's absorption, distribution, and ability to cross biological membranes. A balanced LogP is often sought in drug design to ensure adequate aqueous solubility for formulation and sufficient lipophilicity for membrane permeation. The N-substituent dramatically influences the LogP of azetidine derivatives. Aromatic and long alkyl chain substituents generally increase lipophilicity, while polar functional groups decrease it.

Table 2: LogP Values of Selected N-Substituted Azetidines

| Compound/Substituent | LogP | Measurement Method | Reference |

| N-Benzoylazetidine | 1.35 | Not Specified | [6] |

| N-Benzoyl-3-fluoroazetidine | 1.45 | Not Specified | [6] |

| N-Benzoyl-3,3-difluoroazetidine | 1.55 | Not Specified | [6] |

| N-Benzyl-3-hydroxyazetidine | 0.9 (calculated) | Not Specified | [7] |

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor aqueous solubility can lead to low bioavailability and formulation challenges.[8] The solubility of N-substituted azetidines is influenced by factors such as their pKa, LogP, and crystal lattice energy. Generally, ionizable compounds exhibit pH-dependent solubility. For basic azetidines, solubility is higher at lower pH where they are protonated. The introduction of polar functional groups in the N-substituent can enhance aqueous solubility.

The melting point of a compound is an indicator of its purity and the strength of its crystal lattice. For solid dosage forms, the melting point can influence manufacturing processes and the physical stability of the drug substance. The melting points of N-substituted azetidines vary widely depending on the nature of the N-substituent, the presence of other functional groups, and the crystalline form.

Table 3: Melting Points of Selected Azetidine Derivatives

| Compound | Melting Point (°C) | Reference |

| Azetidine | -70 | [10] |

| Azetidine Hydrochloride | 143-149 | [11] |

| Azelnidipine | >98.0%(T)(HPLC) | [12] |

Note: Data for a broader range of N-substituted azetidines is often found within the experimental sections of synthetic chemistry publications but is not always compiled.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections outline standard experimental protocols for measuring pKa and LogP.

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[13]

Principle: A solution of the N-substituted azetidine is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a sample of the N-substituted azetidine (e.g., 5-10 mg) and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility. The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Use a calibrated pH meter with a combination glass electrode. The titration is typically performed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). The solution should be stirred continuously.

-

Titration Procedure:

-

For a basic azetidine, the solution is first acidified with a standard solution of hydrochloric acid (e.g., 0.1 M) to a pH below the expected pKa.

-

The solution is then titrated with a standard solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.

-

After each addition of titrant, allow the pH to stabilize before recording the reading and the total volume of titrant added.

-

Continue the titration until the pH is well above the expected pKa.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or more accurately from the maximum of the first derivative of the titration curve.

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[14]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. After equilibration, the concentration of the compound in each phase is determined, and the LogP is calculated from the ratio of these concentrations.

Detailed Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate. For ionizable compounds, the aqueous phase should be a buffer of a specific pH (typically 7.4 for physiological relevance).

-

Partitioning:

-

Prepare a stock solution of the N-substituted azetidine in either the aqueous or octanol phase.

-

Add a known volume of this stock solution to a mixture of the pre-saturated octanol and aqueous phases in a flask or vial. The volume ratio of the two phases should be chosen based on the expected LogP to ensure measurable concentrations in both phases.

-

Securely cap the container and shake it vigorously for a predetermined time (e.g., 1-24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

-

Phase Separation: After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase] The LogP is then calculated as: LogP = log10(P)

Visualizing Relationships and Workflows

Visual diagrams can aid in understanding the relationships between structure and properties, as well as experimental workflows.

Caption: General structure of an N-substituted azetidine.

Caption: Influence of the N-substituent on key physicochemical properties.

Caption: Experimental workflow for pKa determination.

Caption: Experimental workflow for LogP determination.

Conclusion

The physicochemical properties of N-substituted azetidines are of paramount importance in the field of drug discovery and development. The ability to modulate pKa, LogP, solubility, and melting point through judicious selection of the N-substituent allows for the fine-tuning of a molecule's ADME profile. This guide has provided a foundational understanding of these key properties, presented available quantitative data, and detailed the experimental protocols for their measurement. A thorough characterization of these physicochemical parameters is a critical step in advancing N-substituted azetidines from promising scaffolds to clinically successful therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Azetidines | Fisher Scientific [fishersci.com]

- 12. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 13. who.int [who.int]

- 14. researchgate.net [researchgate.net]

(1-Benzylazetidin-2-yl)methanol CAS number and nomenclature

CAS Number: 31247-34-4 IUPAC Nomenclature: (1-Benzylazetidin-2-yl)methanol

This technical guide provides a comprehensive overview of this compound, a substituted azetidine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a benzyl group attached to the nitrogen atom of an azetidine ring, with a hydroxymethyl substituent at the 2-position. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its basic properties.

| Property | Value | Source |

| CAS Number | 31247-34-4 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1-Benzyl-2-azetidinemethanol | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

Synthesis and Characterization

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from azetidine-2-carboxylic acid.

Caption: A potential synthetic route to this compound.

General Experimental Protocol for N-Benzylation

This protocol is a general representation and would require optimization for the specific substrate.

-

Dissolution: Dissolve azetidine-2-carboxylic acid in a suitable solvent, such as dimethylformamide (DMF).

-

Basification: Add a non-nucleophilic base, for example, potassium carbonate, to the solution.

-

Alkylation: Add benzyl bromide dropwise to the stirred reaction mixture.

-

Reaction: Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, and partition it between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

General Experimental Protocol for Reduction of Carboxylic Acid

This protocol is a general representation and requires careful handling of the reducing agent.

-

Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., tetrahydrofuran).

-

Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of 1-benzylazetidine-2-carboxylic acid in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching: Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water.

-

Filtration and Extraction: Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Purification: Dry the combined organic extracts, concentrate them, and purify the residue by chromatography to yield this compound.

Characterization

Spectroscopic data for this compound is available from some commercial suppliers.[2] Characterization would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl group.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Biological and Pharmaceutical Applications

While there are no specific biological activity studies reported for this compound itself, the azetidine scaffold is present in numerous biologically active compounds. Research on related azetidine derivatives suggests several potential areas of application.

General Biological Screening Cascade

A general workflow for the preliminary biological evaluation of a novel azetidine compound like this compound is outlined below.

Caption: A general workflow for assessing the biological activity of a new chemical entity.

Potential Therapeutic Areas based on Analogues

-

Antimicrobial Activity: Azetidine derivatives have been investigated for their activity against various pathogens.

-

Anticancer Activity: The rigid azetidine ring is a feature of some compounds with antiproliferative effects.

-

Central Nervous System (CNS) Activity: Certain azetidines have shown activity as inhibitors of neurotransmitter reuptake.

Safety and Handling

A Safety Data Sheet (SDS) for this compound should be consulted before handling.[3] General laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be handled in a well-ventilated area.

Conclusion

This compound is a readily identifiable chemical compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental and biological data are sparse in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and the known properties of related azetidine derivatives. Further research is warranted to fully elucidate its synthetic pathways, physicochemical properties, and biological activity profile.

References

A Technical Guide to the Synthesis of 2-Hydroxymethylazetidines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes to 2-hydroxymethylazetidines, a crucial saturated heterocyclic motif in medicinal chemistry. The unique strained four-membered ring system of azetidines offers novel conformational constraints, making them valuable building blocks in the design of therapeutic agents. This document details the primary synthetic strategies, provides step-by-step experimental protocols for key reactions, and presents quantitative data to allow for a comparative analysis of different methodologies.

Core Synthetic Strategies

The synthesis of 2-hydroxymethylazetidines is predominantly achieved through two main strategies:

-

Reduction of N-Protected Azetidine-2-Carboxylic Acids: This is the most common and direct approach, utilizing readily available N-protected azetidine-2-carboxylic acids as starting materials. The choice of protecting group and reducing agent is critical to the success of this method.

-

Intramolecular Cyclization of Acyclic Precursors: This strategy involves the formation of the azetidine ring from a suitably functionalized open-chain molecule. A key example is the cyclization of N-protected 3-amino-1-chloropropan-2-ol derivatives.

Method 1: Reduction of N-Protected Azetidine-2-Carboxylic Acid

The reduction of the carboxylic acid moiety of an N-protected azetidine-2-carboxylic acid is a reliable method for the synthesis of 2-hydroxymethylazetidines. The tert-butoxycarbonyl (Boc) group is a commonly used N-protecting group in this synthesis due to its stability under various reaction conditions and its ease of removal.

Experimental Protocol: Synthesis of (S)-N-Boc-2-hydroxymethylazetidine

This protocol details the reduction of (S)-N-Boc-azetidine-2-carboxylic acid using a borane-methyl sulfide complex.

Materials:

-

(S)-N-Boc-azetidine-2-carboxylic acid

-

Borane-methyl sulfide complex (BMS, ~10 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A solution of (S)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: The flask is cooled to 0 °C using an ice bath. Borane-methyl sulfide complex (2.0-3.0 eq) is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the cessation of gas evolution.

-

Workup: The mixture is concentrated under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude (S)-N-Boc-2-hydroxymethylazetidine can be purified by silica gel column chromatography.

Quantitative Data for Reduction of N-Boc-Azetidine-2-Carboxylic Acid

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Borane-methyl sulfide | THF | 0 to rt | 3 | ~90 | Generic protocol |

| LiAlH₄ | THF | 0 to rt | 2 | >95 | General knowledge |

| BH₃·THF | THF | 0 to rt | 4 | ~85-95 | General knowledge |

Synthetic Workflow: Reduction of N-Boc-Azetidine-2-Carboxylic Acid

Caption: Workflow for the synthesis of N-Boc-2-hydroxymethylazetidine.

Method 2: Intramolecular Cyclization of Acyclic Precursors

An alternative approach to 2-hydroxymethylazetidines involves the construction of the azetidine ring from an acyclic precursor. This method can be particularly useful for accessing derivatives with specific substitution patterns. One such strategy is the intramolecular cyclization of an N-protected 3-amino-1-chloropropan-2-ol.

General Synthetic Pathway

This pathway typically starts from a protected amino alcohol, which is then halogenated and subsequently cyclized under basic conditions.

Experimental Protocol: Synthesis of N-Benzyl-2-hydroxymethylazetidine (Conceptual)

This protocol outlines a conceptual pathway for the synthesis of N-benzyl-2-hydroxymethylazetidine via intramolecular cyclization.

Step 1: Synthesis of N-Benzyl-3-amino-1-chloropropan-2-ol

-

Protection: Start with a suitable protected 3-amino-1,2-propanediol, for example, the acetonide.

-

N-Alkylation: React the protected amino diol with benzyl bromide in the presence of a base to introduce the N-benzyl group.

-

Deprotection and Chlorination: Remove the diol protecting group and selectively chlorinate the primary hydroxyl group, for instance, using thionyl chloride.

Step 2: Intramolecular Cyclization

-

Cyclization: Treat the N-benzyl-3-amino-1-chloropropan-2-ol with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to induce intramolecular nucleophilic substitution and form the azetidine ring.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product by chromatography.

Quantitative Data for Intramolecular Cyclization Methods

Detailed quantitative data for this specific route to 2-hydroxymethylazetidines is less commonly reported in the literature compared to the reduction method. Yields are often substrate-dependent and can vary significantly.

| Starting Material Type | Cyclization Conditions | Yield (%) | Reference |

| N-protected 3-amino-1-halopropan-2-ol | NaH, THF | Variable | Conceptual |

| N-protected 2-amino-4-halobutanol | Base | Variable | Conceptual |

Logical Relationship: Intramolecular Cyclization Pathway

Caption: Conceptual workflow for the synthesis via intramolecular cyclization.

Conclusion

The synthesis of 2-hydroxymethylazetidines is a well-established field with the reduction of N-protected azetidine-2-carboxylic acids being the most robust and high-yielding method. This approach benefits from the commercial availability of the starting materials. The intramolecular cyclization of acyclic precursors offers a valuable alternative, particularly for the synthesis of specifically substituted analogs, although it may require more extensive route development. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. This guide provides the necessary foundational knowledge for researchers to select and implement the most suitable method for their specific needs in the pursuit of novel therapeutics.

Azetidine Derivatives as Isosteres in Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological and pharmacokinetic properties to enhance the efficacy and safety of drug candidates. Among the diverse array of bioisosteric replacements, the azetidine ring has emerged as a powerful and versatile scaffold. This four-membered saturated heterocycle offers a unique combination of conformational rigidity, metabolic stability, and synthetic tractability, making it an increasingly attractive isostere for a variety of functional groups in drug design.

This in-depth technical guide explores the application of azetidine derivatives as isosteres, providing a comprehensive overview of their impact on biological activity and pharmacokinetic profiles. The content herein is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to empower researchers in their drug discovery endeavors.

Azetidine as a Bioisostere: Key Physicochemical and Pharmacokinetic Advantages

The compact and strained nature of the azetidine ring confers several advantageous properties when used as a bioisostere for larger or more flexible moieties such as piperidine, pyrrolidine, and proline.[1][2]

-

Metabolic Stability: A primary advantage of incorporating an azetidine linker is its enhanced resistance to metabolic degradation, particularly N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine. This can lead to a longer half-life and increased drug exposure in vivo.[2][3]

-

Improved Physicochemical Properties: Azetidine derivatives often exhibit lower lipophilicity (logP) and a lower pKa compared to their piperidine counterparts.[4][5] This can translate to improved aqueous solubility and a reduced likelihood of off-target interactions at physiological pH.

-

Structural Rigidity and Conformational Constraint: The inherent ring strain of azetidine provides a degree of conformational rigidity. This can lead to improved binding affinity for the target protein by reducing the entropic penalty upon binding and allowing for a more precise orientation of substituents within a binding pocket.[1][6]

-

Novel Chemical Space and Intellectual Property: The use of azetidine as a bioisostere allows for the exploration of novel chemical space, providing opportunities for the development of new intellectual property.[1]

Data Presentation: Quantitative Comparison of Azetidine Isosteres

The judicious replacement of existing functional groups with an azetidine moiety can lead to significant improvements in potency and pharmacokinetic parameters. The following tables provide a quantitative comparison of azetidine-containing compounds with their corresponding isosteres.

Table 1: Isosteric Replacement of Proline with Azetidine in STAT3 Inhibitors

The replacement of a proline linker with an (R)-azetidine-2-carboxamide in a series of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors resulted in a significant enhancement of in vitro potency.[7][8][9]

| Compound | Linker | STAT3 DNA-Binding Activity (EMSA IC50, µM) |

| Proline Analogue (3) | Proline | 2.4[7][9] |

| Azetidine Analogue (5a) | Azetidine | 0.52 - 0.55[7][8][9] |

| Pipecolamide Analogue (4) | Pipecolic Acid | 5.4[7][9] |

Table 2: Comparative Physicochemical Properties of Azetidine and Piperidine

The smaller ring size of azetidine influences its fundamental physicochemical properties compared to the more common piperidine ring.

| Property | Azetidine | Piperidine | Key Considerations in Drug Design |

| pKa | ~11.29[4] | ~11.22[4] | The slightly higher pKa of piperidine can lead to a greater proportion of the compound being protonated at physiological pH, potentially impacting cell permeability and off-target effects.[4] |

| Lipophilicity (logP) | Typically lower | Typically higher | Lower logP values for azetidine derivatives can improve aqueous solubility and reduce metabolic liabilities.[1] |

| Metabolic Stability | More resistant to N-dealkylation | Prone to N-dealkylation | Azetidine's resistance to this common metabolic pathway can increase a drug's half-life.[2][3] |

Table 3: In Vivo Pharmacokinetic Parameters of Representative Azetidine-Containing Compounds

This table summarizes the pharmacokinetic profiles of several azetidine-containing compounds from different therapeutic areas, illustrating the favorable in vivo properties that can be achieved with this scaffold.[10]

| Compound Class | Compound Example | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) |

| MerTK Inhibitor | Compound 31 (Azetidine-Benzoxazole) | Mouse | 10 mg/kg, PO | 1300 | 2 | 7400 | 3.5 | 45 |

| Triple Reuptake Inhibitor | Compound 6be (3-substituted Azetidine) | Mouse | 10 mg/kg, PO | 250 | 1 | 1200 | 2.8 | 30 |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the impact of azetidine derivatives in drug design.

JAK-STAT Signaling Pathway and Inhibition by Azetidine Derivatives

Azetidine-based compounds have shown significant promise as inhibitors of the JAK-STAT signaling pathway, particularly targeting STAT3. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by these novel compounds.

Caption: The JAK-STAT signaling cascade and the inhibitory action of azetidine-based STAT3 inhibitors.

General Workflow for a Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay, a common method for determining the binding affinity of a compound to a G-protein coupled receptor (GPCR).

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. baranlab.org [baranlab.org]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Chiral Synthesis of Azetidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and receptor binding affinity. The synthesis of enantiomerically pure azetidines, however, presents a significant challenge due to the inherent ring strain of the four-membered system. This guide provides an in-depth overview of the core principles and modern methodologies for the chiral synthesis of azetidine scaffolds, focusing on strategies that offer high levels of stereocontrol.

Core Principles of Chiral Azetidine Synthesis

The asymmetric synthesis of azetidines can be broadly categorized into several key strategies. These approaches leverage either pre-existing chirality from natural sources or employ catalytic asymmetric methods to induce stereochemistry.

Intramolecular Cyclization of Chiral Precursors

One of the most established and reliable methods for synthesizing chiral azetidines is the intramolecular cyclization of enantiopure 1,3-amino alcohols or their derivatives.[1] This strategy often utilizes the "chiral pool," starting from readily available and inexpensive chiral molecules like amino acids.[2] The key step is the formation of a C-N bond via an intramolecular nucleophilic substitution, where the stereochemistry of the starting material directly translates to the product.

The general approach involves converting a chiral 1,3-amino alcohol into a substrate with a good leaving group (e.g., mesylate, tosylate, or halide) at the hydroxyl position. Subsequent treatment with a base promotes the intramolecular S(_N)2 reaction, where the amine attacks the electrophilic carbon, leading to the formation of the azetidine ring with inversion of stereochemistry at the carbon bearing the leaving group. This method has been successfully used to prepare important building blocks like azetidine-2-carboxylic acid.[2]

Catalytic Asymmetric Synthesis

Modern synthetic efforts have focused on the development of catalytic enantioselective methods, which offer greater efficiency and atom economy. These strategies construct the chiral azetidine ring from achiral or prochiral precursors using a small amount of a chiral catalyst.

a) Transition Metal Catalysis: Copper-based catalytic systems have proven particularly effective. A notable example is the highly enantioselective and diastereoselective difunctionalization of azetines (unsaturated azetidine precursors).[3] In one such method, a copper/bisphosphine catalyst facilitates the addition of both a boryl and an allyl group across the double bond of an azetine, creating two new stereogenic centers with excellent control.[4][5] This reaction proceeds through a fast borylcupration of the azetine, followed by a rate-determining allylation step.[4]

b) Organocatalysis: Organocatalysis provides a powerful, metal-free alternative for chiral azetidine synthesis. One successful protocol involves the enantioselective α-chlorination of aldehydes using a chiral amine catalyst.[6] The resulting α-chloro aldehyde is reduced in situ to a stable β-chloro alcohol, which serves as a versatile chiral building block for subsequent conversion to a C2-functionalized azetidine.[6] This multi-step, one-pot procedure allows for the rapid preparation of functionalized azetidines with high enantiomeric excess.[6]

Diastereoselective Synthesis